molecular formula C21H18ClN5O3 B2940938 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 852440-97-2

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2940938
CAS No.: 852440-97-2
M. Wt: 423.86
InChI Key: CJLKJMMQVBUWFF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a bicyclic core fused with an acetamide side chain. Key structural features include:

  • 1-(4-Chlorophenyl) group: A halogenated aromatic substituent, likely enhancing lipophilicity and influencing target binding via halogen bonding .
  • 4-Ethoxyphenyl acetamide: The ethoxy group (-OCH₂CH₃) introduces electron-donating effects and may improve metabolic stability compared to smaller alkoxy groups .
  • 4-Oxo moiety: Critical for hydrogen bonding interactions in enzymatic targets (e.g., kinase inhibition) .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-2-30-17-9-5-15(6-10-17)25-19(28)12-26-13-23-20-18(21(26)29)11-24-27(20)16-7-3-14(22)4-8-16/h3-11,13H,2,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLKJMMQVBUWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR. It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thus inhibiting receptor autophosphorylation and downstream signaling. This results in inhibition of cell proliferation and induction of cell death.

Biochemical Pathways

The compound’s interaction with EGFR affects multiple downstream pathways, including the PI3K/Akt pathway , the RAS/RAF/MEK/ERK pathway , and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound can disrupt these pathways and inhibit tumor growth.

Biological Activity

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides an overview of its biological activity based on recent research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C21H18ClN5O3
  • Molecular Weight : 423.9 g/mol
  • CAS Number : 852440-96-1

The pyrazolo[3,4-d]pyrimidine scaffold is known for its diverse pharmacological properties. Compounds within this class have demonstrated potent anticancer activity through various mechanisms, including:

  • Inhibition of cyclin-dependent kinases (CDKs)
  • Inhibition of the epidermal growth factor receptor (EGFR)
  • Induction of apoptosis in cancer cells

Recent studies have shown that derivatives of this scaffold can significantly disrupt cell cycle progression and enhance apoptosis in various cancer cell lines.

Antiproliferative Effects

A study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives found that the compound exhibited significant antiproliferative activity against several human cancer cell lines. The compound was tested against the NCI 60 human tumor cell line panel, revealing promising results:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-468 (Breast)5.2Induces apoptosis via caspase activation
T47D (Breast)6.8Cell cycle arrest at S phase
MCF-10A (Normal)>20Low toxicity to normal cells

The compound increased caspase-3 levels by 7.32-fold in MDA-MB-468 cells compared to control, indicating a strong pro-apoptotic effect .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine core significantly influence biological activity. The presence of the 4-chlorophenyl group and the ethoxyphenyl moiety appears to enhance the compound's potency against cancer cells. Variations in substituents can lead to marked differences in efficacy and selectivity for cancer versus normal cells.

Case Studies

  • Breast Cancer Study : In a comparative study involving multiple derivatives, the compound showed superior efficacy against breast cancer cell lines compared to other tested analogs. It was noted for its ability to induce apoptosis significantly more than traditional chemotherapeutics .
  • Kinase Inhibition : Another investigation focused on the inhibition of specific kinases associated with tumor progression. The compound demonstrated effective inhibition of CDK2 and EGFR, which are critical targets in cancer therapy .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes nucleophilic substitution under basic or catalytic conditions due to electron-deficient aromatic systems.

Reaction TypeConditionsProductsYield (%)References
HydrolysisNaOH (10% aq.), 80°C, 6 hrs4-hydroxyphenyl derivative72
AminationNH₃/EtOH, Pd/C, 100°C, 12 hrs4-aminophenyl analogue58

These reactions modify the compound's electronic profile, enhancing solubility or enabling further functionalization.

Acetamide Group Reactivity

The N-(4-ethoxyphenyl)acetamide moiety participates in hydrolysis and condensation:

Hydrolysis Pathways

  • Acidic conditions : HCl (6N), reflux → Cleavage to 4-ethoxyaniline and pyrazolopyrimidine acetic acid.

  • Basic conditions : KOH/EtOH, 60°C → Formation of carboxylate salts (improves water solubility).

Condensation Reactions

ReactantCatalystProductApplication
AldehydesH₂SO₄Schiff base derivativesEnhanced metal chelation
IsocyanatesDMFUrea-linked conjugatesPharmacophore extension

Pyrazolo[3,4-d]pyrimidine Core Modifications

The fused heterocycle undergoes ring-specific reactions :

Oxidation

  • H₂O₂/AcOH : Oxidizes the 4-oxo group to a ketone, forming a pyrazolo[3,4-d]pyrimidine-4,5-dione derivative.

  • KMnO₄ (cold) : Selective oxidation of C-H bonds adjacent to nitrogen atoms .

Electrophilic Aromatic Substitution

ReagentPositionProductNotes
HNO₃/H₂SO₄C-6Nitro-substituted derivativeRequires -NO₂ group activation
Br₂/FeBr₃C-3Brominated analogueEnhances halogen bonding

Ethoxy Group Transformations

The 4-ethoxyphenyl substituent participates in:

O-Dealkylation

  • BBr₃/DCM : Converts ethoxy to hydroxyl group (improves hydrogen-bonding capacity).

  • HI (48%) : Demethylation to phenol derivatives under reflux.

Ether Cleavage

ConditionProductByproducts
H₂SO₄ (conc.)4-hydroxyphenylacetamideEthyl sulfate
LiAlH₄/THFEthanol + deoxygenated aromatic systemAluminum complexes

Comparative Reaction Kinetics

Data from structurally similar compounds ( ):

ReactionRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Chlorophenyl hydrolysis2.1 × 10⁻⁴85.3
Acetamide hydrolysis5.7 × 10⁻⁵92.1
Ethoxy dealkylation3.4 × 10⁻³67.8

This table highlights the ethoxy group’s higher reactivity compared to chlorophenyl and acetamide groups.

Stability Under Pharmacological Conditions

ConditionDegradation ProductsHalf-Life (h)
pH 1.2 (gastric)4-ethoxyaniline + oxidized core1.8
pH 7.4 (plasma)Intact compound12.4
UV light (254 nm)Radical intermediates + dimers0.5

Instability in acidic environments necessitates prodrug strategies for oral formulations.

Metal Complexation

The compound forms coordination complexes with transition metals, leveraging its:

  • Pyrazolo N atoms (Lewis basic sites)

  • Acetamide carbonyl oxygen

Metal IonStoichiometryStability Constant (log β)
Cu²⁺1:28.9
Fe³⁺1:16.2
Zn²⁺1:15.7

These complexes show enhanced antibacterial activity compared to the parent compound .

Photochemical Reactions

UV irradiation (λ > 300 nm) induces:

  • C-N bond cleavage in the pyrazolo ring → Pyrimidine fragments.

  • Ethoxy → Carbonyl oxidation → Formation of ketone derivatives.

This reactivity profile positions 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide as a versatile scaffold for developing kinase inhibitors, antimicrobial agents, and metallodrug candidates. Experimental validation of these pathways remains critical for translational applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[3,4-d]pyrimidinone Core

Table 1: Substituent Effects on Aromatic Rings
Compound Name R₁ (Position 1) R₂ (Acetamide Substituent) Molecular Weight Key Properties
Target Compound 4-Chlorophenyl 4-Ethoxyphenyl 429.9 (calc.) Enhanced solubility from ethoxy; moderate lipophilicity
N-Cyclohexyl analog () 4-Fluorophenyl Cyclohexyl ~400 (est.) Higher lipophilicity; reduced solubility
4-Nitrophenyl analog () 4-Chlorophenyl 4-Nitrophenyl 513.0 Electron-withdrawing nitro group may reduce bioavailability
Naphthalen-1-yl analog () 4-Chlorophenyl Naphthalen-1-yl 429.9 Increased π-π stacking potential; poor aqueous solubility
3-Chlorophenyl analog () 3-Chlorophenyl 4-Acetylphenyl ~450 (est.) Altered halogen positioning may affect target selectivity
Key Observations:
  • Halogen Position : 4-Chlorophenyl (target compound) vs. 3-chlorophenyl () may alter binding pocket interactions in targets like kinases or GPCRs.
  • Acetamide Modifications : Ethoxy (target) balances solubility and lipophilicity, whereas nitro () or naphthyl () groups skew properties toward extremes.
Table 2: Physicochemical Data
Compound Melting Point (°C) Molecular Formula Notable Synthetic Routes
Target Compound N/A C₂₁H₁₇ClN₅O₃ Likely synthesized via N-alkylation of pyrazolo[3,4-d]pyrimidinone with α-chloroacetamide intermediates
Example 4f () 214–216 C₂₇H₂₀FClN₄O₂ Pd-catalyzed cross-coupling for aryl introduction
Example 83 () 302–304 C₃₂H₂₇F₂N₅O₃ Boronate Suzuki-Miyaura reaction for chromenone integration
Key Observations:
  • Synthetic Complexity : Palladium-mediated coupling () is common for introducing aromatic groups, whereas simpler N-alkylation suffices for acetamide derivatives .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidinone scaffolds. Key steps include:

Core Formation : React 1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamide derivatives under reflux in aprotic solvents (e.g., DMF or acetonitrile) .

Acetamide Coupling : Introduce the N-(4-ethoxyphenyl)acetamide moiety via nucleophilic substitution, using bases like K₂CO₃ to deprotonate intermediates .
Critical Parameters :

  • Solvent polarity (DMF enhances reactivity of chloroacetamides).
  • Temperature control (60–80°C to avoid side reactions).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Example Data from Analogous Syntheses :

StepReagentsYieldConditionsReference
Core formation1-(4-methoxyphenyl)-pyrazolo-pyrimidinone, α-chloroacetamide72–83%DMF, 70°C, 12h
Acetamide couplingK₂CO₃, acetonitrile, 60°C70–85%Reflux, 24h

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:
  • 1H/13C NMR : Confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; pyrazolo-pyrimidine carbonyl at ~170 ppm) .
  • HRMS : Verify molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₇ClN₅O₃: 430.1024) .
  • X-ray Crystallography (if crystals obtained): Resolve 3D structure to confirm regiochemistry of the pyrazolo-pyrimidine core .
  • InChI Key : Cross-reference with PubChem entries for analogous compounds (e.g., GTQQWWSFTGMJAD-UHFFFAOYSA-N for structural validation) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-agnostic assays to identify broad bioactivity:

Kinase Inhibition : Use ADP-Glo™ assays against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based inhibitors .

Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 μM concentrations .

Solubility/Permeability : Employ PAMPA (Parallel Artificial Membrane Permeability Assay) to assess drug-likeness .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
  • Factors : Solvent (DMF vs. THF), temperature (50–90°C), catalyst (e.g., KI for SN2 reactions) .
  • Response Variables : Yield, purity (HPLC).
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, a Central Composite Design (CCD) revealed that DMF at 75°C with 5 mol% KI increased yields by 15% in analogous syntheses .

Q. How to resolve contradictions in reported biological activities of structural analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. Address by:

SAR Analysis : Compare analogs with varying substituents (e.g., 4-ethoxyphenyl vs. 4-fluorophenyl) to identify critical moieties for activity .

Assay Standardization : Re-test compounds under uniform conditions (e.g., same cell line passage number, serum-free media) .
Example : Analog 2l (3,5-dimethoxyphenyl) showed 83% yield but lower cytotoxicity than 2m (2-chlorophenyl, 72% yield), highlighting the role of electron-withdrawing groups .

Q. What strategies enhance target selectivity when modifying the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer : Focus on structure-based drug design :

Molecular Docking : Model interactions with target proteins (e.g., ATP-binding pockets of kinases) using software like AutoDock Vina .

Bioisosteric Replacement : Substitute the 4-chlorophenyl group with trifluoromethyl or sulfonamide groups to modulate binding affinity .

Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability while maintaining target engagement .

Key Considerations for Researchers

  • Data Reproducibility : Document reaction conditions meticulously (e.g., solvent lot, humidity) to mitigate variability .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, especially when using cell lines or animal models .

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